molecular formula C7H16ClNO2 B1469395 3-(3-Methoxypropoxy)azetidine hydrochloride CAS No. 1309207-91-7

3-(3-Methoxypropoxy)azetidine hydrochloride

Cat. No. B1469395
M. Wt: 181.66 g/mol
InChI Key: AJBPFIPNXRNTAN-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)azetidine hydrochloride is a chemical compound that is used in the field of research . It is also known as MPAA. It is sold in the form of a solid powder .


Molecular Structure Analysis

The molecular weight of 3-(3-Methoxypropoxy)azetidine hydrochloride is 181.66 g/mol . The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

3-(3-Methoxypropoxy)azetidine hydrochloride is a solid powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

Azetidines, including those with methoxypropoxy groups, are crucial in synthetic chemistry for constructing complex molecules. For instance, the synthesis of azetidines and their subsequent reactions can lead to the formation of aziridines, a key transformation in medicinal chemistry and material science due to their ring strain and reactivity. One study highlighted the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines leading to unexpected synthesis of 3-methoxy-3-methylazetidines through an aziridine to azetidine rearrangement, showcasing the versatility of azetidines in synthetic pathways (Stankovic et al., 2011).

Applications in Drug Discovery

Azetidines are integral in the development of new pharmaceuticals. They serve as scaffolds for creating potent ligands that target various biological pathways. For example, the discovery of thiourea-azetidine hybrids demonstrated significant anticancer activity against multiple human cancer cell lines, emphasizing azetidines' potential in oncology research (Parmar et al., 2021).

Material Science and High-Energy Applications

Azetidine derivatives are explored in material science for their unique properties. A notable example includes the development of a scalable process for producing a highly energetic bromoacetylene building block, underscoring the potential of azetidine derivatives in high-energy materials (Kohler et al., 2018).

Safety And Hazards

This compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

3-(3-methoxypropoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPFIPNXRNTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxypropoxy)azetidine hydrochloride

CAS RN

1309207-91-7
Record name 3-(3-methoxypropoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Chloroethyl chloroformate (210 μL, 1.9 mmol) was added to a solution of 1-benzhydryl-3-(3-methoxypropoxy)-azetidine (460 mg, 1.5 mmol) in 1,2-dichloroethane (7 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 1.5 hours. After cooling down to room temperature, methanol (7 mL) was added and the mixture was again warmed up to 70° C. and stirred for an additional 2 hours. After concentration to dryness, the crude was triturated in pentane (2×10 mL) to afford a yellow oil (247 mg, 92%) which was used in the next step without further purification.
Quantity
210 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(3-methoxypropoxy)-azetidine
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.